![molecular formula C22H14N2O2 B14114468 12-Amino-2-phenylpyrano[2,3-a]acridin-4-one](/img/structure/B14114468.png)
12-Amino-2-phenylpyrano[2,3-a]acridin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Amino-2-phenylpyrano[2,3-a]acridin-4-one is a heterocyclic compound that belongs to the class of acridine derivatives. It is characterized by a fused pyranoacridine structure with an amino group at the 12th position and a phenyl group at the 2nd position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 12-Amino-2-phenylpyrano[2,3-a]acridin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminobenzophenone with malononitrile in the presence of a base, followed by cyclization with an appropriate aldehyde to form the pyranoacridine core. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
12-Amino-2-phenylpyrano[2,3-a]acridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 12th position can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Mecanismo De Acción
The mechanism of action of 12-Amino-2-phenylpyrano[2,3-a]acridin-4-one involves its ability to intercalate into DNA, disrupting the normal function of the double helix. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the prevention of DNA replication and transcription. Additionally, the compound may induce oxidative stress and apoptosis in cancer cells, contributing to its anti-cancer properties .
Comparación Con Compuestos Similares
Similar Compounds
Acridine: A parent compound with a simpler structure, known for its anti-microbial and anti-cancer properties.
Acriflavine: A derivative of acridine used as an antiseptic and anti-cancer agent.
Proflavine: Another acridine derivative with anti-bacterial and anti-cancer activities.
Uniqueness
12-Amino-2-phenylpyrano[2,3-a]acridin-4-one is unique due to its fused pyranoacridine structure, which imparts distinct chemical and biological properties. The presence of the amino and phenyl groups enhances its ability to interact with biological targets, making it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C22H14N2O2 |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
12-amino-2-phenylpyrano[2,3-a]acridin-4-one |
InChI |
InChI=1S/C22H14N2O2/c23-21-14-8-4-5-9-16(14)24-17-11-10-15-18(25)12-19(26-22(15)20(17)21)13-6-2-1-3-7-13/h1-12H,(H2,23,24) |
Clave InChI |
KJASZOGBCZIQRO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C5=CC=CC=C5N=C4C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


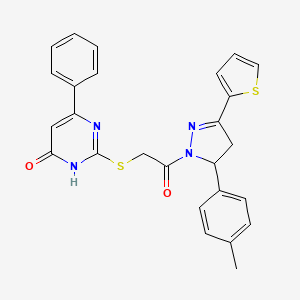
![(5S,5aR,8aS,9R)-5-[[(2R,4aR,6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14114404.png)
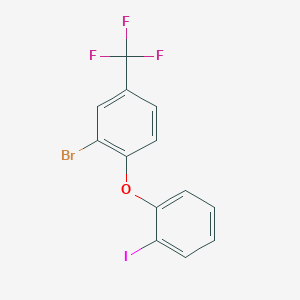
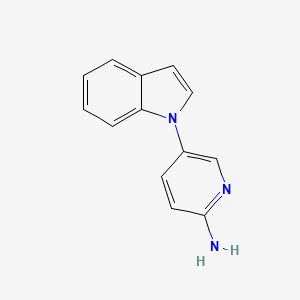
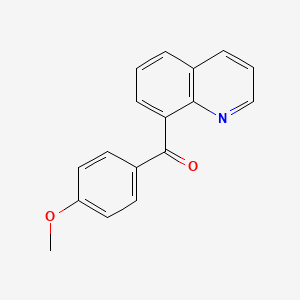
![4-[(1-{[(4-chloro-2-methoxy-5-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B14114427.png)
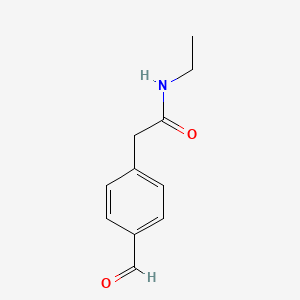
![N-[2-(diethoxyphosphoryl)-ethyl]methacrylamide](/img/structure/B14114438.png)

![ethyl (2Z)-2-[(2-methoxyphenyl)hydrazinylidene]propanoate](/img/structure/B14114462.png)

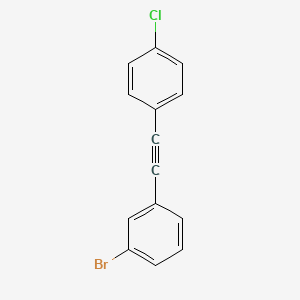
![6-(Morpholin-4-yl)-2,3-bis[4-(morpholin-4-yl)phenyl]quinoxaline](/img/structure/B14114486.png)
![Acetic acid;2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate](/img/structure/B14114496.png)
